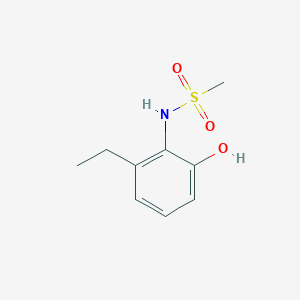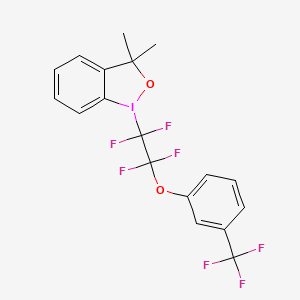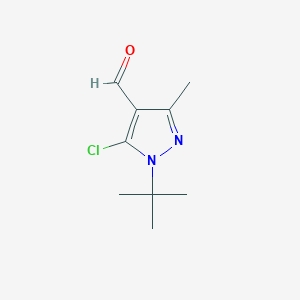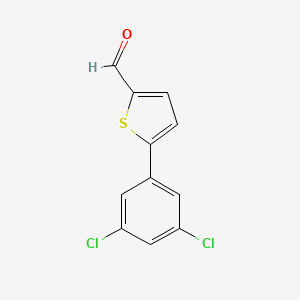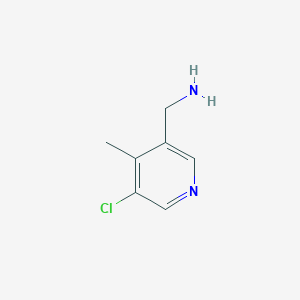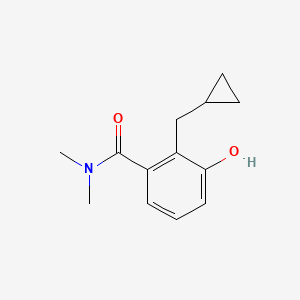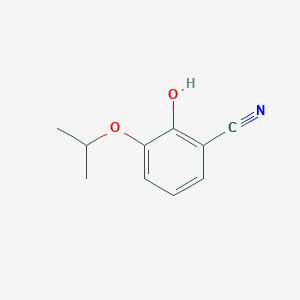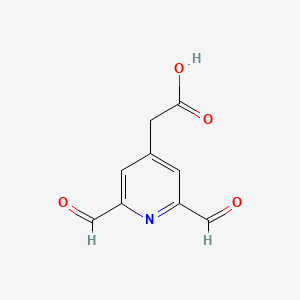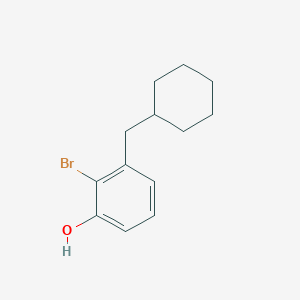
2-Bromo-3-(cyclohexylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO. It consists of a bromine atom, a cyclohexylmethyl group, and a hydroxyl group attached to a benzene ring. This compound is a derivative of bromophenol, which is known for its various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-(cyclohexylmethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of diethyl dibromomalonate as a brominating reagent. This reaction is performed by heating substituted cyclohexanones in neat diethyl dibromomalonate at 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of cyclohexylmethyl ketones or aldehydes.
Reduction: Formation of cyclohexylmethylbenzene or cyclohexylmethyl alcohol.
科学的研究の応用
2-Bromo-3-(cyclohexylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
2-Bromo-3-(cyclohexylmethyl)phenol can be compared with other bromophenol derivatives:
2-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and less sterically hindered.
3-Bromophenol: Similar structure but without the cyclohexylmethyl group, leading to different reactivity and applications.
4-Bromophenol: The bromine atom is in a different position, affecting its chemical properties and reactivity.
The presence of the cyclohexylmethyl group in this compound makes it unique, providing increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
2-bromo-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
InChIキー |
RMAKRAWFOKNMCV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


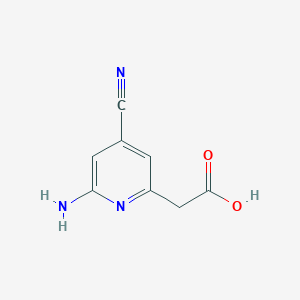
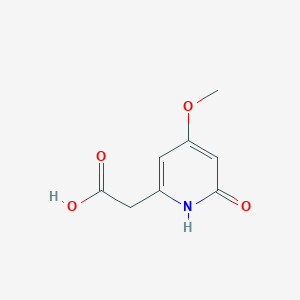
![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
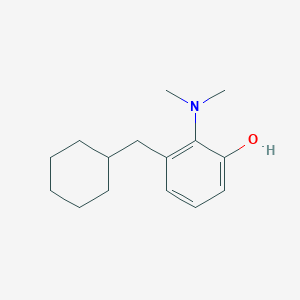
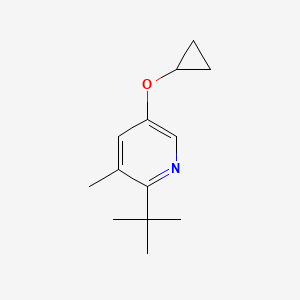
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
